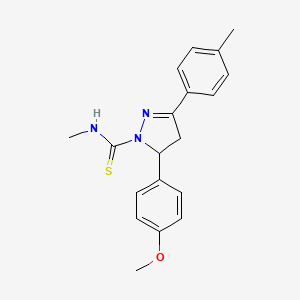
N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide typically involves the reaction of 6-methoxyquinoline with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinoline N-oxide derivative.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other quinoline derivatives and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antimalarial agent due to its ability to inhibit the growth of various pathogens.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infectious diseases and cancer.
Industry: It is used in the development of fluorescent sensors and as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the synthesis of nucleic acids and proteins in pathogens, thereby preventing their growth and proliferation. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-methoxyquinoline: A precursor in the synthesis of N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide.
8-amino-6-methoxyquinoline: Another quinoline derivative with potential antimalarial activity.
N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide: A compound with similar structural features and biological activities.
Uniqueness
This compound is unique due to its cyclopropane ring, which imparts rigidity to the molecule and may enhance its binding affinity to specific molecular targets. This structural feature distinguishes it from other quinoline derivatives and contributes to its potential therapeutic applications.
Propiedades
IUPAC Name |
N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-11-7-10-3-2-6-15-13(10)12(8-11)16-14(17)9-4-5-9/h2-3,6-9H,4-5H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFAWPJBDXZQCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyano-2-phenylethyl)-2-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2374662.png)
ammoniumolate](/img/structure/B2374663.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2374668.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2374672.png)
![2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2374673.png)
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone](/img/structure/B2374675.png)

![tert-butyl (1R,4R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/new.no-structure.jpg)

![8-(1,2,4-Triazol-4-ylmethyl)-6-azaspiro[3.4]octane](/img/structure/B2374681.png)
![N-(2,4-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2374682.png)
![Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate](/img/structure/B2374683.png)
